5-(benzyloxy)-1H-indazole
Overview
Description
5-(benzyloxy)-1H-indazole is a chemical compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds containing a benzene ring fused to an azole. The specific structure of 5-(benzyloxy)-1H-indazole includes a benzyloxy substituent at the 5-position of the indazole ring.
Synthesis Analysis
The synthesis of indazole derivatives can be achieved through various methods. For instance, 1-substituted-1H-indazoles can be synthesized via 1,3-dipolar cycloaddition of nitrile imines to benzyne, as described in one study . Another approach involves the use of Morita–Baylis–Hillman adducts to synthesize 1H-benzo[g]indazole derivatives through a sequence of reactions including propargyl–allenyl isomerization and 6π-electrocyclization . Although these methods do not directly describe the synthesis of 5-(benzyloxy)-1H-indazole, they provide insight into the synthetic strategies that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of indazole derivatives is characterized by the presence of nitrogen atoms within the azole ring, which can significantly influence the electronic properties of the molecule. Computational studies, such as those involving FT-IR, NMR, and computational chemistry software, can provide detailed insights into the optimized molecular structure and vibrational frequencies of related compounds .
Chemical Reactions Analysis
Indazole derivatives can participate in various chemical reactions. For example, they can undergo esterification under Mitsunobu conditions, which is highly selective for primary benzylic alcohols . Additionally, indazole nuclei can be functionalized to form different heterocyclic ring systems, such as 1,2,4-triazoles, pyrazoles, and triazine moieties, which can exhibit significant biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can be influenced by their molecular structure. For instance, oxadisilole-fused indazoles have been characterized for their photophysical, redox, and thermal properties, with some showing potential as deep-blue emitters for OLED applications . The antimicrobial properties of benzoxazole derivatives, which are structurally related to indazoles, have also been reported, indicating a broad spectrum of activity against various bacteria .
Relevant Case Studies
Several studies have evaluated the biological activities of indazole derivatives. For example, 1H-benzo[f]indazole-4,9-dione derivatives have shown significant antiproliferative activity against cancer cell lines, suggesting their potential as anticancer agents . Another study reported the synthesis of novel indazole analogues for biological screening, highlighting the versatility of indazole derivatives in drug development .
Scientific Research Applications
1. Antimicrobial Activity of Chalcones Derivatives
- Application : Chalcones derivatives, which include compounds similar to 5-(benzyloxy)-1H-indazole, have wide applications in pharmaceutical and medicinal chemistry. They are synthesized by coupling with aromatic substituted aldehyde .
- Methods : The compounds were synthesized and characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results : The synthesized compounds were screened for antimicrobial activity .
2. Bioactivity of Xanthone Glucosides
- Application : Xanthones, which are secondary metabolites found in plants, fungi, lichens, and bacteria, have a diverse range of bioactivities, including antioxidant, antibacterial, antimalarial, antituberculosis, and cytotoxic properties . Xanthone glucosides are a significant branch of xanthones .
- Methods : The isolation, structure, bioactivity, and synthesis of these compounds were all explored in depth .
- Results : After glycosylation, xanthones may have improved characteristics (such as solubility and pharmacological activity) .
3. Synthesis and Antimicrobial Activity of Chalcones Derivatives
- Application : Chalcones derivatives, which include compounds similar to 5-(benzyloxy)-1H-indazole, have wide applications in pharmaceutical and medicinal chemistry. They are synthesized by coupling with aromatic substituted aldehyde .
- Methods : The compounds were synthesized and characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results : The synthesized compounds were screened for antimicrobial activity .
3. Synthesis and Antimicrobial Activity of Chalcones Derivatives
- Application : Chalcones derivatives, which include compounds similar to 5-(benzyloxy)-1H-indazole, have wide applications in pharmaceutical and medicinal chemistry. They are synthesized by coupling with aromatic substituted aldehyde .
- Methods : The compounds were synthesized and characterized by IR, 13C NMR, 1H NMR, and Mass spectra .
- Results : The synthesized compounds were screened for antimicrobial activity .
Future Directions
properties
IUPAC Name |
5-phenylmethoxy-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-6-7-14-12(8-13)9-15-16-14/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFXNBBPBLSPDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510154 | |
Record name | 5-(Benzyloxy)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-1H-indazole | |
CAS RN |
78299-75-9 | |
Record name | 5-(Benzyloxy)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(benzyloxy)-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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